Azido-PEG15-t-butyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73N3O17/c1-37(2,3)57-36(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-39-40-38/h4-35H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJVWNWVXOIWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73N3O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG15-t-butyl Ester for Researchers and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. This molecule features a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer of 15 ethylene (B1197577) glycol units, and a tert-butyl ester protecting group. The azide functionality allows for highly specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The PEG chain enhances hydrophilicity, improves pharmacokinetic properties, and provides a flexible spacer arm. The tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to enable further conjugation. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound is a valuable tool for researchers due to its well-defined structure and versatile reactivity. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C37H73N3O17 | [1] |

| Molecular Weight | 831.99 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C for long-term storage | [3][4] |

Synthesis of this compound

General Synthetic Protocol

-

Mesylation of the Terminal Hydroxyl Group: A PEG molecule with 15 ethylene glycol units and a terminal tert-butyl ester is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). This reaction converts the terminal hydroxyl group into a good leaving group (mesylate).

-

Azide Substitution: The mesylated PEG intermediate is then reacted with an excess of sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the mesylate group via an SN2 reaction to yield the final product, this compound.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts.

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a linker in bioconjugation and drug development, most notably in the synthesis of PROTACs.[6]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[6] The PEG linker in this compound offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The azide group of this compound allows for its conjugation to an alkyne-modified ligand (either for the target protein or the E3 ligase) via a click chemistry reaction. The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in DMSO.

-

Prepare a 10 mM solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM solution of CuSO4 in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

-

Add the this compound solution (1.1-1.5 equivalents).

-

Add the THPTA or TBTA solution (1 equivalent relative to copper).

-

Add the CuSO4 solution (0.1 equivalents).

-

Vortex the mixture briefly.

-

-

Initiation and Incubation:

-

Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction. The solution may change color.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques to isolate the desired conjugate.

-

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. Azido-PEG-t-butyl ester, MW 2,000 | BroadPharm [broadpharm.com]

- 4. Azido-PEG1-t-butyl ester, 1374658-85-1 | BroadPharm [broadpharm.com]

- 5. ijrpr.com [ijrpr.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

An In-Depth Technical Guide to Azido-PEG15-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules. Its structure incorporates a terminal azide (B81097) group, a 15-unit polyethylene glycol chain, and a t-butyl ester protecting group. This unique combination of functionalities allows for the covalent attachment of this linker to a wide array of molecules through "click chemistry," while the PEG spacer enhances solubility and reduces steric hindrance. The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation steps. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Properties

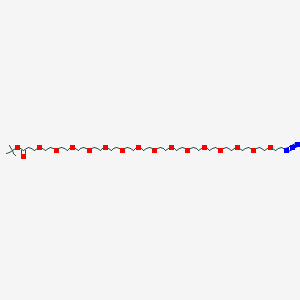

This compound is a well-defined molecule with a linear structure comprising three key components: an azide (N3) functional group at one terminus, a central hydrophilic polyethylene glycol chain of 15 ethylene (B1197577) oxide units, and a tert-butyl ester group at the other terminus.

Structure:

N₃-(CH₂CH₂O)₁₅-CH₂CH₂-COO-tBu

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₃₇H₇₃N₃O₁₇ | [1] |

| Molecular Weight | 831.99 g/mol | [1] |

| Appearance | Colorless to pale yellow oil/solid | |

| Purity | ≥95% or ≥98% (typical) | |

| Solubility | Soluble in DMSO, DCM, DMF | [][3] |

| Storage Conditions | -20°C, desiccated, under inert gas |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the preparation of heterobifunctional PEG derivatives. The synthesis would likely involve a multi-step process starting from a commercially available PEG diol.

Plausible Synthetic Pathway

-

Monoprotection of PEG-diol: A key initial step is the selective protection of one of the terminal hydroxyl groups of PEG-15 diol to allow for differential functionalization of the two ends.

-

Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is activated to facilitate nucleophilic substitution. A common method is tosylation, where the hydroxyl group is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a tosylate ester. This is a good leaving group for the subsequent step.

-

Azide Introduction: The tosylated PEG is then reacted with sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate group via an SN2 reaction to yield the azido-PEG intermediate.

-

Deprotection and Esterification: The protecting group on the other terminus is removed, and the resulting hydroxyl group is converted to a carboxylic acid. This can then be esterified with a t-butyl group. Alternatively, a more direct route would involve starting with a PEG molecule that already has one end as a carboxylic acid and the other as a hydroxyl. The hydroxyl is converted to the azide as described above, and the carboxylic acid is then converted to the t-butyl ester. This can be achieved by reacting the carboxylic acid with a t-butylating agent in the presence of a catalyst.

Experimental Protocols

The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized PEG linker and an alkyne-containing molecule.

Detailed Methodology for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the conjugation of this compound to an alkyne-functionalized molecule. Optimization may be required depending on the specific substrates.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

-

Solvent: e.g., a mixture of t-butanol and water, or DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule (e.g., 1 equivalent).

-

Add a slight excess of the this compound stock solution (e.g., 1.1 to 1.5 equivalents).

-

Add the solvent (e.g., a 3:1 mixture of t-butanol and water) to achieve the desired final reaction concentration.

-

Add the copper(I)-stabilizing ligand. For every 1 µmol of alkyne, add 0.1 to 0.5 µmol of TBTA or THPTA.

-

Add the CuSO₄ stock solution. For every 1 µmol of alkyne, add 0.1 µmol of CuSO₄.

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. For every 1 µmol of alkyne, add 1 to 2 µmol of sodium ascorbate.

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the product can be purified from the catalyst and excess reagents. Common purification methods include size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the properties of the final conjugate.

-

Mandatory Visualizations

Logical Relationship of the Synthetic Pathway

The following diagram illustrates a plausible logical workflow for the synthesis of a heterobifunctional Azido-PEG-ester.

Caption: Plausible synthetic route for Azido-PEG-t-butyl ester.

Experimental Workflow for Click Chemistry

The diagram below outlines the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Caption: Step-by-step workflow for a typical CuAAC reaction.

References

An In-depth Technical Guide to the Physical Properties of Azido-PEG15-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Azido-PEG15-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics, primarily for its role in "click chemistry" and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The information presented herein is intended to support research and development by providing key data and experimental considerations.

Chemical Identity and Structure

This compound is a polymer-based compound featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The PEG chain consists of 15 ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecule.

-

Chemical Name: this compound

-

Synonyms: N3-PEG15-t-butyl ester

-

Molecular Formula: C37H73N3O17[2]

-

Molecular Weight: Approximately 832.00 g/mol [2]

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C37H73N3O17 |

| Molecular Weight | ~832.00 g/mol |

| Appearance | Based on the molecular weight, it is expected to be a colorless to pale yellow viscous liquid or a low-melting solid at room temperature. |

| Purity | Typically ≥95%, with many commercial sources offering ≥98%. |

| Solubility | Generally soluble in water and a range of organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO). The solubility in organic solvents tends to decrease with increasing PEG chain length. |

| Storage Conditions | Recommended storage at -20°C to prevent degradation.[][4] |

Functional Group Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

-

Azide Group: The terminal azide (N3) group is a key component for "click chemistry," a set of bioorthogonal reactions. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules to form a stable triazole linkage. This reaction is highly efficient and specific, making it ideal for conjugating the PEG linker to proteins, peptides, or other biomolecules.

-

t-Butyl Ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to form amide bonds with amine-containing molecules.

This dual functionality makes this compound a versatile tool in the development of complex bioconjugates and targeted therapeutic agents.

Caption: Reaction pathways of this compound.

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis, purification, and characterization of azido-PEG esters. These are intended as a guide and may require optimization for specific laboratory conditions and starting materials.

The synthesis of Azido-PEG-t-butyl ester analogs typically involves a two-step process starting from a commercially available PEG diol. A representative workflow is illustrated below.

Caption: General synthetic workflow for Azido-PEG-t-butyl ester.

A common synthetic route involves the mesylation of the terminal hydroxyl group of a mono-t-butyl ester protected PEG, followed by nucleophilic substitution with sodium azide.

Step 1: Mesylation of HO-PEG15-t-butyl ester

-

Dissolve HO-PEG15-t-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (B128534) (Et3N) (typically 1.5-2.0 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (typically 1.2-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product.

Step 2: Azidation of MsO-PEG15-t-butyl ester

-

Dissolve the crude MsO-PEG15-t-butyl ester in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN3) (typically 3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess the degree of functionalization.

-

General Protocol:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra.

-

Expected 1H NMR signals:

-

A characteristic singlet for the nine protons of the t-butyl group around 1.4 ppm.

-

A complex multiplet for the PEG backbone protons (-(CH2CH2O)-) typically between 3.5 and 3.7 ppm.

-

A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group, which may be partially obscured by the main PEG signal.

-

-

-

Note: For accurate quantification of the azide functionalization, it can be advantageous to react the azide with an alkyne via a "click" reaction to form a triazole. The protons of the triazole ring and the adjacent methylene group often have distinct chemical shifts that are well-resolved from the PEG backbone, allowing for more precise integration.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and assess the polydispersity of the PEG chain.

-

General Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

-

Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Expected Result: A distribution of peaks corresponding to the different chain lengths of the PEG polymer, centered around the average molecular weight of 832 g/mol .

-

-

Note: The ESI mass spectrum of PEGs can be complex due to the presence of multiple charge states. The post-column addition of a charge-stripping agent, such as triethylamine, can simplify the spectrum by favoring lower charge states, which can aid in data interpretation.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final product.

-

General Protocol:

-

Employ a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an additive like 0.1% trifluoroacetic acid or formic acid.

-

Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer, as PEG lacks a strong UV chromophore.

-

Expected Result: A major peak corresponding to the this compound, with the absence of significant impurity peaks.

-

Safety and Handling

-

Azide-containing compounds are potentially explosive , especially when heated or in the presence of heavy metals. Avoid contact with strong acids, which can generate toxic hydrazoic acid.

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

-

Work in a well-ventilated fume hood.

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical properties and experimental considerations for this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific applications and available instrumentation.

References

An In-Depth Technical Guide to Azido-PEG15-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG15-t-butyl ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a baseline for its application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 831.99 g/mol | [1] |

| Chemical Formula | C37H73N3O17 | [1] |

Introduction to a Versatile Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring two distinct functional ends: an azide (B81097) (-N3) group and a t-butyl ester. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group is a key component in "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected to enable further conjugation.

The PEG linker itself, consisting of 15 ethylene (B1197577) glycol units, enhances solubility and can reduce the immunogenicity of the conjugated molecule.[3][4] These properties make this compound a valuable tool in the synthesis of complex biomolecules, including its use as a PROTAC linker.[5][6][7]

Key Applications and Experimental Protocols

The primary application of this compound is in bioconjugation through click chemistry. This section details a general protocol for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., protein, peptide, fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dissolve the alkyne-modified molecule in a suitable buffer or solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule and an excess of the this compound solution (typically 4-50 equivalents).

-

Add the THPTA/CuSO4 solution (pre-mixed at a 2:1 ratio) to a final concentration of approximately 25 equivalents relative to the limiting reagent.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 4 hours. Protect the reaction from light, especially if using fluorescently tagged molecules.

-

-

Purification:

-

The resulting conjugate can be purified using methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.

-

Logical Workflow for PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates the logical workflow for constructing a PROTAC using this linker.

References

The t-Butyl Ester Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the t-butyl ester group in polyethylene (B3416737) glycol (PEG) linkers. We will delve into its role as a versatile protecting group, its stability under various conditions, and the methodologies for its selective cleavage. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to support researchers in the strategic application of t-butyl ester-containing PEG linkers in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Function: A Robust Protecting Group for Carboxylic Acids

The primary role of the t-butyl ester group in PEG linkers is to serve as a temporary protecting group for a carboxylic acid functionality.[1][2] This protection is essential during multi-step synthetic sequences to prevent the carboxylic acid from participating in unintended reactions.[3] The bulky nature of the t-butyl group provides steric hindrance, which contributes to its stability under a range of chemical conditions.[1]

Heterobifunctional PEG linkers featuring a t-butyl ester at one terminus and a reactive group (e.g., an amine, NHS ester, or maleimide) at the other allow for a sequential and controlled approach to bioconjugation.[4] The reactive group can be utilized for conjugation to a biomolecule, while the carboxylic acid remains masked as the t-butyl ester. Subsequent deprotection reveals the carboxylic acid, which can then be used for further modification, such as conjugation to a second molecule or for modulating the physicochemical properties of the final conjugate.

Chemical Stability and Cleavage

The utility of the t-butyl ester as a protecting group is defined by its stability profile: it is highly stable under neutral and basic conditions but can be readily cleaved under acidic conditions.[3] This orthogonality is a key advantage in complex synthetic strategies.[3]

Stability Profile

The t-butyl ester group is resistant to hydrolysis under neutral and alkaline (basic) conditions. This stability allows for reactions to be performed at other sites of the PEG linker or the conjugated biomolecule without premature cleavage of the protecting group.

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups

| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |

| Methyl Ester | Moderate | Labile | Acid or Base Hydrolysis |

| Benzyl Ester | Stable | Labile | Hydrogenolysis, Strong Acid/Base |

| t-Butyl Ester | Labile | Stable | Acidolysis (e.g., TFA) |

| Silyl Ester | Labile | Labile | Acid, Base, Fluoride |

Cleavage (Deprotection)

The cleavage of the t-butyl ester is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid.[7] The t-butyl cation is then typically scavenged by the counter-ion or a scavenger present in the reaction mixture to form isobutylene.[5][7]

The rate of cleavage is dependent on the concentration of the acid and the reaction temperature. While precise kinetic data for PEG-t-butyl esters is sparse, studies on the TFA-mediated deprotection of t-butyl protected amino acids provide valuable insights into the reaction kinetics.

Table 2: Conditions for Acid-Catalyzed Cleavage of t-Butyl Esters

| Acid Reagent | Concentration | Solvent | Temperature | Time | Yield | Reference |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | Room Temp. | 1-5 hours | High | [8] |

| Trifluoroacetic Acid (TFA) | 95% | Water/Scavengers | Room Temp. | 1-4 hours | High | [9] |

| Zinc Bromide (ZnBr₂) | 5 Molar Eq. | Dichloromethane (DCM) | Room Temp. | 12-24 hours | Good | [8] |

| Phosphoric Acid (aq.) | 85% | - | Room Temp. | Variable | High | [10] |

| Magic Blue/Triethylsilane | Catalytic | Dichloromethane (DCM) | Room Temp. | < 1 hour | >95% | [2][11] |

Note: Yields and reaction times are substrate-dependent and should be optimized for specific applications.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways and Experimental Workflows

Caption: Synthesis workflow for an Amine-PEG-t-butyl ester linker.

Caption: A typical bioconjugation workflow using a heterobifunctional PEG linker.

Caption: Simplified mechanism of acid-catalyzed cleavage of a t-butyl ester.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and deprotection of t-butyl ester-containing PEG linkers.

Synthesis of a Heterobifunctional Amine-PEG-t-butyl Ester Linker

This protocol describes a general method for the synthesis of an amine-PEG-t-butyl ester. The specific PEG length and reagents may be varied to suit the desired application.

Materials:

-

α-Hydroxy-ω-carboxy-PEG

-

tert-Butyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N-(tert-Butoxycarbonyl)-1,2-diaminoethane

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the Carboxylic Acid: a. Dissolve α-Hydroxy-ω-carboxy-PEG (1 eq.) in anhydrous DCM. b. Add tert-butyl alcohol (1.5 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP. c. Stir the reaction mixture at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the resulting α-Hydroxy-ω-PEG-t-butyl ester by silica gel chromatography.

-

Activation of the Hydroxyl Group: a. Dissolve the purified α-Hydroxy-ω-PEG-t-butyl ester (1 eq.) in anhydrous DCM. b. Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.5 eq.) and triethylamine (B128534) (2 eq.). c. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. d. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield α-Tosyloxy-ω-PEG-t-butyl ester.

-

Introduction of the Amine Group: a. Dissolve α-Tosyloxy-ω-PEG-t-butyl ester (1 eq.) and N-(tert-Butoxycarbonyl)-1,2-diaminoethane (3 eq.) in anhydrous DMF. b. Stir the reaction mixture at 60 °C for 24 hours. c. Cool the reaction to room temperature and dilute with water. d. Extract the product with DCM. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product, Boc-Amine-PEG-t-butyl ester, by silica gel chromatography.

-

Deprotection of the Amine Group: a. Dissolve the purified Boc-Amine-PEG-t-butyl ester in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Co-evaporate with DCM several times to remove residual TFA. e. The final product, Amine-PEG-t-butyl ester, can be used in the next step without further purification.

Conjugation of a Deprotected PEG Linker to a Protein via EDC/NHS Chemistry

This protocol details the conjugation of a PEG linker with a free carboxylic acid (obtained after t-butyl ester deprotection) to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

-

Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.4)

-

Deprotected PEG linker (HOOC-PEG-Biomolecule 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Desalting column

Procedure:

-

Linker Activation: a. Dissolve the deprotected PEG linker in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS to the linker solution. c. Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.[11]

-

Conjugation: a. Immediately add the activated linker solution to the protein solution in Coupling Buffer. A typical molar ratio is a 10-20 fold excess of activated linker to the protein. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted sulfo-NHS ester. b. Incubate for 15 minutes at room temperature.

-

Purification: a. Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.

Deprotection of the t-Butyl Ester Group from a PEGylated Biomolecule

This protocol describes the final deprotection step to reveal the carboxylic acid on a PEGylated biomolecule.

Materials:

-

t-Butyl ester-protected PEGylated biomolecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole, depending on the biomolecule's sensitivity)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation of the Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the biomolecule. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and necessity of scavengers depend on the amino acid composition of the protein.

-

Deprotection Reaction: a. Dissolve the lyophilized t-butyl ester-protected PEGylated biomolecule in the cleavage cocktail. b. Incubate the reaction at room temperature for 2-4 hours with occasional swirling. The optimal time should be determined empirically.

-

Precipitation of the Deprotected Product: a. Add the reaction mixture dropwise to a 10-fold volume of cold diethyl ether to precipitate the deprotected product.

-

Isolation and Purification: a. Centrifuge the mixture to pellet the product. b. Carefully decant the ether. c. Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers. d. Dry the pellet under a stream of nitrogen or in a vacuum desiccator. e. The deprotected PEGylated biomolecule can be further purified by HPLC if necessary.

Conclusion

The t-butyl ester group is an invaluable tool in the field of bioconjugation and drug delivery, offering a robust and reliable method for the protection of carboxylic acids within PEG linkers. Its stability to a wide range of reaction conditions, coupled with its clean and efficient cleavage under acidic conditions, allows for the precise and sequential construction of complex biomolecular conjugates. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to leverage the full potential of PEGylation technology in the development of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. ijrpr.com [ijrpr.com]

- 11. pubs.acs.org [pubs.acs.org]

The Azide Group: A Lynchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a cornerstone in the field of bioconjugation, enabling the precise and efficient covalent labeling of biomolecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it an ideal bioorthogonal handle for a wide range of applications, from fundamental biological research to the development of targeted therapeutics and diagnostics. This technical guide provides a comprehensive overview of the role of the azide group in bioconjugation, with a focus on the key chemical reactions, quantitative data, and detailed experimental protocols that empower researchers to leverage this powerful tool.

The Power of Bioorthogonal Chemistry: Why the Azide Group?

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The azide group is a premier example of a bioorthogonal functional group due to several key properties:

-

Abiotic Nature: Azides are virtually absent from biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[1][2][3]

-

Small Size and Stability: The compact nature of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural or functional perturbation.[3][4] It is also stable in physiological conditions.[4]

-

Specific Reactivity: The azide group exhibits highly selective reactivity with specific reaction partners, such as alkynes and phosphines, enabling precise and controlled bioconjugation.[1][4]

These characteristics have led to the development of a suite of powerful bioorthogonal reactions centered around the azide group, which are now widely used in cellular imaging, proteomics, genomics, and drug development.[1][5]

Key Bioconjugation Reactions Involving Azides

Three primary reactions have become the workhorses of azide-based bioconjugation: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a triarylphosphine that forms a stable amide bond.[1][2] This reaction is notable for being one of the first truly bioorthogonal transformations and does not require a metal catalyst.[3][6]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine (B1218219) oxide byproduct.[][8] A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide is not incorporated into the final product.[][9]

Advantages:

Limitations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[12][13][14] This reaction forms a stable 1,4-disubstituted triazole linkage.[15]

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide to form the triazole ring.[16] The reaction is extremely rapid and can be performed in aqueous buffers over a wide pH range.[12][13]

Advantages:

-

Exceptionally fast reaction kinetics, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction.[13][17]

-

High yields and specificity with minimal byproducts.[12][14]

-

Mild reaction conditions compatible with a wide range of biomolecules.[12][13]

Limitations:

-

The requirement for a copper catalyst can be toxic to living cells, limiting its in vivo applications without the use of specialized ligands to sequester the copper.[3][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the CuAAC reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][18] This reaction is a catalyst-free cycloaddition between an azide and a strained cyclooctyne (B158145).[19][20]

Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding readily at physiological temperatures without the need for a catalyst.[20][21]

Advantages:

Limitations:

-

Generally slower reaction kinetics compared to CuAAC, although second-generation cyclooctynes have significantly improved rates.[22]

-

The cyclooctyne reagents can be larger and more hydrophobic than terminal alkynes.

Quantitative Data on Azide Bioconjugation Reactions

The choice of bioconjugation strategy often depends on the required reaction rate for a specific application. The following tables summarize the second-order rate constants for the key azide-based bioconjugation reactions, providing a quantitative basis for comparison.

| Reaction Type | Azide | Alkyne/Phosphine | Catalyst/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Staudinger Ligation | Azido-glycan on cell surface | Phosphine-FLAG | Live cells | ~0.002 | [1] |

| Peptide with N-terminal azido (B1232118) acid | Peptide with C-terminal phosphinothioester | Aqueous buffer | 7.7 x 10⁻³ | [9] | |

| CuAAC | Benzyl Azide | Phenylacetylene | CuI, various solvents | Varies with solvent and alkyne | [1][23] |

| Azide-modified biomolecule | Alkyne-modified biomolecule | CuSO₄/Sodium Ascorbate (B8700270), THPTA | High (qualitative) | [2][24] | |

| SPAAC | Benzyl Azide | DIBAC | MeOD or CD₃CN:D₂O | 1.9 | [23] |

| Benzyl Azide | [9+1]CPP | Deuterated DMSO | 2.2 x 10⁻³ | [25] | |

| Benzyl Azide | [11+1]CPP | Deuterated DMSO | 4.5 x 10⁻⁴ | [25] | |

| Benzyl Azide | fluor[11+1]CPP | Deuterated DMSO | 4.7 x 10⁻³ | [25] | |

| Benzyl Azide | m[9+1]CPP | Deuterated DMSO | 9.6 x 10⁻³ | [25] | |

| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | HEPES (pH 7) | 0.55 - 1.22 | [26] | |

| 3-azido-L-alanine | Sulfo DBCO-amine | HEPES (pH 7) | Slower than glucopyranoside azide | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments in azide-based bioconjugation, from introducing the azide handle into biomolecules to performing the conjugation reactions.

Protocol 1: Introduction of Azide Groups into Proteins using an NHS Ester

This protocol describes a general method for labeling proteins with an azide group using an amine-reactive N-hydroxysuccinimidyl (NHS) ester.[5][12][21][27]

Materials:

-

Protein of interest

-

Azido-NHS ester (e.g., Succinimidyl 6-azidohexanoate)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or PBS, pH 7.4 for sensitive proteins)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the azido-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Calculate the required volume of the azido-NHS ester stock solution to achieve the desired molar excess (typically 8-20 fold molar excess over the protein).[12][27]

-

Add the azido-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[21][27]

-

-

Purification: Remove the unreacted azido-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization and Storage:

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Labeled Protein

This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to an azide-labeled protein using CuAAC with a THPTA ligand to stabilize the copper(I) catalyst.[2][3][19][20][24][30]

Materials:

-

Azide-labeled protein (from Protocol 4.1)

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)

-

THPTA ligand stock solution (200 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, prepare fresh)

-

Reaction Buffer (e.g., PBS)

-

DMSO or DMF (for dissolving hydrophobic molecules)

Procedure:

-

Reaction Setup:

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes.[3][19]

-

Initiation of Reaction:

-

Add the CuSO₄/THPTA premix to the protein solution (final concentration of CuSO₄ is typically 25 equivalents relative to the azide).[3][19]

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction (final concentration is typically 40 equivalents relative to the azide).[3][19]

-

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a light-sensitive molecule.[3][19][30]

-

Purification: Remove excess reagents by desalting or dialysis.

-

Analysis: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.[28][29][31]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of an azide-modified peptide to a DBCO-activated antibody.[32][33]

Materials:

-

DBCO-activated antibody

-

Azide-modified peptide

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Antibody Activation (if necessary): If the antibody is not already DBCO-activated, react it with a DBCO-NHS ester following a similar procedure to Protocol 4.1.

-

Conjugation Reaction:

-

Dissolve the DBCO-activated antibody and the azide-modified peptide in PBS.

-

Combine the two solutions. The reaction between DBCO and azide is typically slower than CuAAC, so longer incubation times may be necessary.

-

Incubate the reaction mixture overnight at 4°C or for several hours at room temperature.

-

-

Purification: Purify the antibody-peptide conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted peptide.

-

Analysis: Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).[28][29]

Protocol 4: Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol outlines the metabolic incorporation of an azide-containing sugar analog into cellular glycans for subsequent visualization.[13][18][22][34][35]

Materials:

-

Cells in culture

-

Peracetylated azido-sugar (e.g., Ac₄ManNAz)

-

DMSO

-

Cell culture medium

-

Fluorescent probe with a complementary reactive group (e.g., DBCO-fluorophore for SPAAC)

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

PBS

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of the peracetylated azido-sugar in DMSO (e.g., 10 mM).

-

Add the azido-sugar stock solution to the cell culture medium to the desired final concentration.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[34]

-

-

Cell Preparation for Imaging:

-

Wash the cells with PBS.

-

For live-cell imaging, proceed directly to the labeling step.

-

For fixed-cell imaging, fix the cells with 4% paraformaldehyde, and if imaging intracellular glycans, permeabilize with 0.1% Triton X-100.[34]

-

-

Fluorescent Labeling (SPAAC):

-

Prepare a staining solution of the DBCO-fluorophore in a suitable buffer.

-

Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.[34]

-

-

Washing and Imaging:

-

Wash the cells multiple times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in azide-based bioconjugation.

Caption: Workflow for protein bioconjugation via azide introduction and click chemistry.

Caption: Workflow for metabolic labeling and imaging of cellular glycans.

Conclusion

The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioconjugation. Its bioorthogonality, coupled with the development of highly efficient ligation chemistries, has enabled researchers to probe and manipulate biological systems with unprecedented precision. From elucidating fundamental cellular processes to designing next-generation antibody-drug conjugates, the applications of azide-based bioconjugation continue to expand. By understanding the underlying principles, quantitative kinetics, and detailed experimental protocols, researchers can effectively harness the power of the azide group to advance their scientific and therapeutic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. confluore.com.cn [confluore.com.cn]

- 3. axispharm.com [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. raineslab.com [raineslab.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 20. jenabioscience.com [jenabioscience.com]

- 21. glenresearch.com [glenresearch.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. scispace.com [scispace.com]

- 25. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. interchim.fr [interchim.fr]

- 28. enovatia.com [enovatia.com]

- 29. books.rsc.org [books.rsc.org]

- 30. broadpharm.com [broadpharm.com]

- 31. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]

- 32. lifetein.com [lifetein.com]

- 33. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 34. benchchem.com [benchchem.com]

- 35. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to PEGylation Reagents for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized strategy in drug discovery and development, involving the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of drugs, including proteins, peptides, antibody fragments, and small molecules. The benefits of PEGylation are numerous and include increased drug stability, prolonged circulating half-life, reduced immunogenicity, and improved solubility. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer that creates a protective layer around the drug molecule, shielding it from enzymatic degradation and renal clearance.[1][2]

This technical guide provides a comprehensive overview of PEGylation reagents, their chemistries, and their applications in drug discovery. It includes detailed experimental protocols for common PEGylation and characterization techniques, quantitative data for comparing different PEGylation strategies, and visual representations of relevant biological pathways and experimental workflows.

Types of PEGylation Reagents and Chemistries

The choice of PEGylation reagent is critical and depends on the functional groups available on the drug molecule, the desired degree of PEGylation, and whether a random or site-specific approach is preferred. PEGylation reagents are typically classified as first-generation or second-generation, with the latter offering greater selectivity and control over the conjugation process.[3][4]

First-Generation PEGylation: This approach generally involves the random attachment of PEG to multiple sites on the protein surface, most commonly targeting amine groups on lysine (B10760008) residues. While effective in increasing the hydrodynamic size of the molecule, this can lead to a heterogeneous mixture of PEGylated species with varying biological activity and pharmacokinetic profiles.[4][5]

Second-Generation PEGylation: These reagents and techniques aim for site-specific attachment of PEG, resulting in a more homogeneous product with preserved biological activity. This can be achieved by targeting specific amino acids (like cysteine), the N-terminus of a protein, or by using enzymatic methods.[3][6]

A variety of reactive functional groups are used to activate PEG for conjugation. The selection of the appropriate reactive group is crucial for controlling the specificity and stability of the PEG-drug linkage.

Commonly Used PEGylation Chemistries:

-

Amine-Reactive PEGylation: This is the most common approach, targeting the abundant lysine residues on the surface of proteins. Reagents like PEG-NHS esters form stable amide bonds.[7][8]

-

Thiol-Reactive PEGylation: This strategy targets free cysteine residues, which are less abundant than lysines, allowing for more site-specific modification. PEG-maleimide is a commonly used reagent that forms a stable thioether bond.[6][9]

-

Carbonyl-Reactive PEGylation: PEG-hydrazide reagents react with aldehydes and ketones, which can be introduced into proteins through oxidation of carbohydrate moieties.

-

Carboxyl-Reactive PEGylation: PEG-amine reagents can be coupled to carboxylic acid groups (aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry.

-

Click Chemistry: This bioorthogonal chemistry involves the reaction between an azide (B81097) and an alkyne, offering high specificity and efficiency for PEGylation.

Quantitative Data on PEGylation Strategies

The effectiveness of a PEGylation strategy can be evaluated based on several quantitative parameters, including reaction efficiency, drug loading capacity, and the impact on the drug's pharmacokinetic profile.

Table 1: Comparison of Reaction Kinetics for Common PEGylation Reagents

| PEG Reagent Type | Target Functional Group | Typical Reaction pH | Relative Reaction Rate | Stability of Linkage | Key Considerations |

| PEG-NHS Ester | Primary Amines (Lysine, N-terminus) | 7.0 - 8.5 | Fast | Stable Amide Bond | Prone to hydrolysis at higher pH. Can lead to random conjugation.[7][10] |

| PEG-Aldehyde | Primary Amines (N-terminus specific at lower pH) | 5.5 - 7.0 | Moderate | Stable Secondary Amine Bond | Requires a reducing agent (e.g., NaCNBH₃). Offers better N-terminal selectivity.[11][12] |

| PEG-Maleimide | Thiols (Cysteine) | 6.5 - 7.5 | Very Fast | Stable Thioether Bond | Highly specific for free cysteines. Potential for maleimide (B117702) hydrolysis.[6] |

| PEG-Hydrazide | Carbonyls (Aldehydes, Ketones) | 5.0 - 7.0 | Moderate | Hydrazone Bond | Can be used for site-specific modification of glycoproteins after oxidation. |

Table 2: Drug Loading Capacity of Different PEG Architectures in Nanoparticles

| PEG Architecture | Drug Type | Nanoparticle Core | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Reference |

| Linear PEG | Doxorubicin | PLGA | 55 - 75 | 5 - 10 | - |

| Branched PEG | Paclitaxel | PLGA | 60 - 80 | 8 - 12 | [13][14] |

| Linear PEG | Curcumin | PLA-PEG-PLA | 43.9 - 61.4 | Not Specified | [15] |

| Linear PEG | Curcumin | PEG-PLA-PEG | 36.2 - 52.3 | Not Specified | [15] |

Table 3: Impact of PEGylation on the Half-Life of Therapeutic Proteins

| Protein | Native Half-Life | PEG Size (kDa) & Architecture | PEGylated Half-Life | Fold Increase | Reference |

| Interferon-α2a | ~2-3 hours | 12 (Linear) | ~60-80 hours | ~20-40 | [16] |

| Interferon-α2b | ~2-3 hours | 12 (Linear) | ~50-70 hours | ~17-35 | [16] |

| G-CSF | ~3.5 hours | 20 (Linear) | ~15-80 hours | ~4-23 | [17] |

| Factor VIII | ~12 hours | 60 (Branched) | ~19 hours | ~1.6 | [18] |

| Factor IX | ~18-34 hours | 40 (Linear) | ~90-104 hours | ~5 | [18] |

| TNF Nanobody | Not Specified | 40 (Linear) | - | - | [19] |

| TNF Nanobody | Not Specified | 40 (2x20 kDa Branched) | Longer than linear | - | [19] |

| TNF Nanobody | Not Specified | 40 (4x10 kDa Branched) | Longest | - | [19] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation and the subsequent characterization of the conjugates.

Protocol 1: Random PEGylation of a Protein using PEG-NHS Ester[7][20][21]

Materials:

-

Protein of interest

-

mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SCM reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

PEGylation Reaction: Add the desired molar excess of the mPEG-SCM stock solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[7]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted mPEG-SCM.

-

Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, MALDI-TOF mass spectrometry, or SEC-MALS to determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

Materials:

-

Purified PEGylated protein

-

Unmodified protein (control)

-

Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix the purified PEGylated protein sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

-

Crystallization: Allow the mixture to air dry at room temperature, forming co-crystals of the sample and matrix.

-

Data Acquisition: Load the target plate into the mass spectrometer. Acquire mass spectra in linear mode, which is suitable for large molecules.

-

Data Analysis: The mass spectrum of the unmodified protein will show a single major peak corresponding to its molecular weight. The spectrum of the PEGylated protein will show a series of peaks, with each peak representing the protein with a different number of attached PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain. The distribution of the peaks provides information on the heterogeneity of the PEGylation.

Protocol 3: Characterization of PEGylated Proteins by SEC-MALS[22][23][24]

Materials:

-

Purified PEGylated protein

-

Size-Exclusion Chromatography (SEC) system

-

Multi-Angle Light Scattering (MALS) detector

-

Refractive Index (RI) detector

-

UV detector

-

Appropriate SEC column and mobile phase

Procedure:

-

System Setup: Equilibrate the SEC-MALS-RI-UV system with the chosen mobile phase until stable baselines are achieved for all detectors.

-

Sample Injection: Inject the purified PEGylated protein sample onto the SEC column.

-

Data Collection: Collect data from all four detectors (SEC, MALS, RI, and UV) as the sample elutes from the column.

-

Data Analysis:

-

The SEC separates the different species in the sample based on their hydrodynamic radius.

-

The MALS detector measures the light scattered by the eluting molecules to determine their absolute molar mass.

-

The UV detector measures the protein concentration.

-

The RI detector measures the concentration of both the protein and the PEG.

-

By combining the data from these detectors, the molar mass of the protein and the attached PEG can be determined for each eluting peak, providing a detailed characterization of the different PEGylated species present in the sample.[20][21]

-

Visualizing PEGylation Concepts with Graphviz

Diagrams created using the DOT language can effectively illustrate complex biological pathways, experimental workflows, and logical relationships in PEGylation.

Signaling Pathways Modulated by PEGylated Drugs

PEGylated drugs can modulate various signaling pathways. For example, a PEGylated inhibitor of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling involved in cell proliferation and survival. Similarly, a PEGylated TNF-alpha inhibitor can interfere with the inflammatory cascade mediated by this cytokine.

Experimental Workflows

Visualizing the steps involved in different PEGylation strategies can aid in understanding and planning experiments.

Logical Relationships

A diagram can effectively summarize the evolution and characteristics of different generations of PEGylation reagents.

Conclusion

PEGylation remains a cornerstone technology in drug delivery, offering a powerful means to improve the therapeutic potential of a wide range of molecules. The selection of the appropriate PEGylation reagent and strategy is paramount to achieving the desired balance of enhanced pharmacokinetics and retained biological activity. This guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals, from the fundamental chemistries to detailed experimental protocols and quantitative comparisons. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation methods, a thorough understanding of these principles will be essential for the successful design and development of next-generation PEGylated therapeutics.

References

- 1. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. researchgate.net [researchgate.net]

- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Comparison of Pla-Peg-Pla and Peg-Pla-Peg Copolymers for Curcumin Delivery to Cancer Cells[v1] | Preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 21. americanlaboratory.com [americanlaboratory.com]

The Cornerstone of Modern Bioconjugation: An In-depth Technical Guide to Discrete PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the technologies available, discrete Polyethylene Glycol (dPEG®) linkers have emerged as a superior class of molecules, offering unparalleled precision and control in the design of complex bioconjugates. This guide provides a comprehensive technical overview of dPEG® linkers, including their fundamental properties, quantitative performance data, detailed experimental protocols, and workflows for their application in drug development.

Introduction to Discrete PEG (dPEG®) Linkers

Polyethylene Glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer widely used to improve the pharmacological properties of therapeutic molecules.[1][2] Traditional PEG reagents are polydisperse, meaning they consist of a mixture of polymers with a range of molecular weights.[3][4] This heterogeneity can lead to batch-to-batch variability and a lack of precise control over the final bioconjugate, posing significant challenges for regulatory approval and consistent clinical performance.[3]

Discrete PEG (dPEG®) linkers resolve this issue by being single molecular weight compounds with a precisely defined number of ethylene (B1197577) glycol units.[2][5] This monodispersity ensures homogeneity in the final product, allowing for meticulous optimization of a drug's characteristics.[3] Manufactured through a controlled synthetic process rather than polymerization, dPEG® linkers are highly pure and offer a wide array of functional groups and architectures to suit diverse bioconjugation needs.[2][6]

The primary advantages of using dPEG® linkers in bioconjugation include:

-

Improved Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic payloads, preventing aggregation and enabling the use of more potent drugs.[2][7]

-

Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance, prolong circulation half-life, and improve overall drug exposure.[8][9]

-

Reduced Immunogenicity: The flexible PEG chain can "shield" the bioconjugate from the immune system, reducing the likelihood of an immune response.[3][7]

-

Precise Spacer Control: The defined length of dPEG® linkers allows for precise control over the distance between the targeting moiety and the payload, which can be critical for optimal biological activity.[7]

-

Homogeneity and Reproducibility: The use of monodisperse linkers results in a homogeneous final product, ensuring batch-to-batch consistency and a well-defined structure-activity relationship.[3]

Quantitative Impact of dPEG® Linkers on Bioconjugate Properties

The choice of dPEG® linker length and architecture has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key data from various studies, providing a basis for rational linker selection.

Table 1: Effect of dPEG® Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| dPEG® Length (Number of PEG units) | ADC Platform | Change in Half-life (t½) | Change in Clearance (CL) | Reference(s) |

| 0 (non-PEGylated control) | Anti-CD30 MMAE | Baseline | Baseline | [4][8] |

| 2 | Anti-CD30 MMAE | Increased | Decreased | [4] |

| 4 | Anti-CD30 MMAE | Further Increased | Further Decreased | [4] |

| 8 | Anti-CD30 MMAE | Significantly Increased | Significantly Decreased (near optimal) | [4][8] |

| 12 | Anti-CD30 MMAE | Similar to PEG8 | Similar to PEG8 | [4] |

| 24 | Anti-CD30 MMAE | Similar to PEG8 | Similar to PEG8 | [4][10] |

Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and experimental model.

Table 2: Influence of dPEG® Linker Length on In Vitro Cytotoxicity of Drug Conjugates

| dPEG® Length (PEG Molecular Weight) | Conjugate Type | Fold Reduction in Cytotoxicity (IC50) | Reference(s) |

| 0 (No PEG) | Affibody-MMAE | 1 (Baseline) | [11] |

| 4 kDa | Affibody-MMAE | 4.5 | [11] |

| 10 kDa | Affibody-MMAE | 22 | [11] |

Note: The reduction in in vitro cytotoxicity with longer PEG chains may be offset by improved in vivo efficacy due to enhanced pharmacokinetics.[11]

Table 3: Impact of PEGylation on Protein Thermal Stability

| Protein | PEGylation Status | Melting Temperature (Tm) | Change in Tm (ΔTm) | Reference(s) |

| Model Protein 1 | Unmodified | 72.7 °C | N/A | [12] |

| Model Protein 1 | PEGylated | 71.0 °C | -1.7 °C | [12] |

| Model Protein 2 | Unmodified | Baseline | N/A | [12] |

| Model Protein 2 | PEGylated | Increased | Positive | [12] |

Changes in thermal stability upon PEGylation can be protein-specific, with some proteins showing a slight decrease in Tm while others exhibit increased thermal stability.[12]

Experimental Protocols for dPEG® Linker Conjugation

The versatility of dPEG® linkers stems from the wide array of available reactive functional groups. Below are detailed methodologies for common bioconjugation strategies using dPEG® linkers.

Amine-Reactive Conjugation via NHS Ester

This is a widely used method for conjugating dPEG® linkers to primary amines, such as those on lysine (B10760008) residues of antibodies.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

dPEG®-NHS Ester (e.g., MAL-dPEG®-NHS Ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Protocol:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as a desalting column or dialysis against PBS, pH 7.2-8.0.

-